molecular formula C17H15ClN2O2 B13738893 4(3H)-Quinazolinone, 6-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- CAS No. 27945-52-4

4(3H)-Quinazolinone, 6-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-

Cat. No.: B13738893
CAS No.: 27945-52-4
M. Wt: 314.8 g/mol
InChI Key: UERHDZOYJPYNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone, 6-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound features a quinazolinone core with specific substituents that may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 6-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of Substituents: The chloro, dimethyl, and hydroxyphenyl groups can be introduced through various substitution reactions, often involving halogenation, methylation, and hydroxylation steps.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions could target the quinazolinone core or the chloro substituent.

    Substitution: Various substitution reactions can occur, especially involving the chloro group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, methylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various quinazolinone derivatives with potential biological activities.

Biology

    Enzyme Inhibition: May act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine

    Pharmaceutical Development: Potential use in developing drugs for treating various diseases, including cancer and infectious diseases.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 4(3H)-Quinazolinone, 6-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound with a simpler structure.

    6-Chloro-4(3H)-Quinazolinone: A similar compound with a chloro substituent.

    3-(3,5-Dimethyl-4-hydroxyphenyl)-4(3H)-Quinazolinone: A related compound with similar substituents.

Uniqueness

The unique combination of substituents in 4(3H)-Quinazolinone, 6-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- may impart distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

CAS No.

27945-52-4

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

6-chloro-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C17H15ClN2O2/c1-9-6-13(7-10(2)16(9)21)20-11(3)19-15-5-4-12(18)8-14(15)17(20)22/h4-8,21H,1-3H3

InChI Key

UERHDZOYJPYNOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)N2C(=NC3=C(C2=O)C=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.